N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-[(propan-2-ylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(6-2)14-9-7-13(8-10-14)11-15-12(3)4/h7-10,12,15H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVVSNIAAVGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Diethyl 4 Propan 2 Yl Amino Methyl Aniline and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline, the primary disconnections involve the carbon-nitrogen bonds of the benzylic amine and the aromatic amine.
Two logical retrosynthetic pathways emerge from this analysis:
Disconnection 'a' (C-N bond of the benzylic amine): This pathway breaks the bond between the benzylic carbon and the isopropylamino group. This leads to two key synthons: a 4-(diethylamino)benzyl cation equivalent and an isopropylamine anion equivalent. The corresponding synthetic equivalents would be 4-(diethylamino)benzaldehyde (B91989) or a 4-(halomethyl)-N,N-diethylaniline and isopropylamine. This approach is synthetically practical as it utilizes readily available starting materials.
Disconnection 'b' (C-N bonds of the aromatic amine): This approach involves the disconnection of the diethylamino group from the aromatic ring. This would lead to a 4-{[(propan-2-yl)amino]methyl}aniline synthon and two ethyl group synthons. While feasible, this approach is generally less direct for this specific target molecule compared to disconnection 'a'.
Based on the availability of starting materials and the efficiency of the forward reactions, the strategy arising from disconnection 'a' is the more common and logical approach for the synthesis of this compound.
Classical Amination Reactions for Aryl-Alkyl Amine Synthesis
Classical methods for the formation of aryl-alkyl amines remain highly relevant and widely practiced in organic synthesis. These methods typically involve reductive amination or nucleophilic substitution reactions.
Reductive Amination Approaches
Reductive amination is a powerful and versatile method for the synthesis of amines. wikipedia.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this approach would involve the reaction of 4-(diethylamino)benzaldehyde with isopropylamine.
The reaction proceeds in two main steps:
Imine Formation: The lone pair of the nitrogen atom in isopropylamine attacks the electrophilic carbonyl carbon of 4-(diethylamino)benzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. This step is typically catalyzed by a weak acid.
Reduction: The resulting imine is then reduced to the final amine product. A variety of reducing agents can be employed for this step, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. masterorganicchemistry.com
A typical reaction scheme is as follows:
| Reactants | Reagents | Product |
|---|
This one-pot procedure is often efficient and avoids the isolation of the intermediate imine. wikipedia.org
Nucleophilic Substitution Strategies
Another classical approach involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon by an amine. In this case, a 4-(halomethyl)-N,N-diethylaniline, such as 4-(bromomethyl)-N,N-diethylaniline or 4-(chloromethyl)-N,N-diethylaniline, would serve as the electrophile, and isopropylamine would act as the nucleophile.
The reaction proceeds via an SN2 mechanism, where the lone pair of the nitrogen atom in isopropylamine attacks the benzylic carbon, displacing the halide leaving group. A base is often added to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the amine nucleophile.
A representative reaction scheme is:
| Reactants | Reagents | Product |
|---|---|---|
| 4-(bromomethyl)-N,N-diethylaniline | Isopropylamine, Base (e.g., triethylamine, potassium carbonate) | This compound |
This method is straightforward but can sometimes be complicated by over-alkylation, where the product amine reacts further with the electrophile. However, by using an excess of the primary amine (isopropylamine), the formation of the desired secondary amine can be favored.
Modern Catalytic Methods for C-N Bond Formation
In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the construction of carbon-nitrogen bonds, offering high efficiency, selectivity, and functional group tolerance. acs.org
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. While typically employed for the amination of aryl halides, modifications of these methods can be adapted for the synthesis of benzylic amines.
One potential palladium-catalyzed route to this compound could involve the coupling of a 4-(diethylamino)benzyl derivative with isopropylamine. For example, a palladium catalyst could facilitate the reaction between 4-(diethylamino)benzyl bromide and isopropylamine. These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand, and a base.
A hypothetical reaction scheme is:
| Reactants | Catalyst System | Product |
|---|---|---|
| 4-(diethylamino)benzyl bromide | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | This compound |
The choice of ligand is crucial for the success of these reactions, as it influences the reactivity and stability of the palladium catalyst.
Other Transition Metal-Mediated Syntheses
Besides palladium, other transition metals like rhodium, iridium, and ruthenium have been shown to catalyze reactions for the synthesis of amines. acs.org For instance, catalytic hydroaminoalkylation of alkenes or alkynes is a direct method for amine synthesis. nih.gov
Another modern approach is the use of transition-metal catalysts for the N-alkylation of amines with alcohols, which is considered a green chemical process as the only byproduct is water. In the context of synthesizing the target molecule, this could involve the reaction of 4-(diethylamino)benzyl alcohol with isopropylamine in the presence of a suitable transition metal catalyst.
The following table summarizes some transition metal catalyst systems that have been used for the synthesis of benzylic amines, which could potentially be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Reaction Type | Reference |
|---|---|---|---|
| [Rh(cod)₂]BF₄ / Cy-MOP-type ligands | Benzyl amines with unactivated alkenes | Asymmetric intramolecular hydroamination | acs.org |
| Pd(OTf)₂ / DPPF / TfOH | Vinyl arenes and anilines | Intermolecular hydroamination | acs.org |
| Cationic titanium catalyst | Alkynes and tertiary amines | Hydroaminoalkylation | nih.gov |
These modern catalytic methods often offer advantages in terms of milder reaction conditions, higher yields, and better selectivity compared to classical methods. However, the development and optimization of these catalytic systems for a specific target molecule can require significant research effort.
Derivatization Strategies for this compound
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions at the amino nitrogen centers and functionalization of the aromatic ring.
Modifications at the Amino Nitrogen Center
Both the tertiary diethylamino group and the secondary isopropylamino group are susceptible to various chemical transformations, including alkylation and acylation.
N-Alkylation: Further alkylation of the secondary isopropylamino group can lead to the formation of a tertiary amine. This can be achieved using alkyl halides or through another reductive amination reaction. For example, reaction with formaldehyde in the presence of a reducing agent would introduce a methyl group. The choice of alkylating agent and reaction conditions can be tuned to control the extent of alkylation nih.gov.
N-Acylation: The secondary amine is readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is a versatile method for introducing a wide array of functional groups. For instance, acylation with acetyl chloride would yield the corresponding acetamide derivative.
| Reagent | Product Structure | Reaction Type |
| Alkyl Halide (R-X) | N,N-Diethyl-4-{[alkyl(propan-2-yl)amino]methyl}aniline | N-Alkylation |
| Acyl Chloride (RCOCl) | N-acetyl-N-(propan-2-yl)-N'-[4-(diethylamino)benzyl]amine | N-Acylation |
Substituent Effects on Aromatic Ring Functionalization
The functionalization of the aromatic ring of this compound is governed by the directing effects of the substituents already present: the diethylamino group and the {[(propan-2-yl)amino]methyl} group.
The diethylamino group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. This is due to the electron-donating resonance effect of the nitrogen lone pair. The {[(propan-2-yl)amino]methyl} group is also an activating group, though its effect is likely to be weaker than the diethylamino group. The bulky nature of this substituent may also introduce steric hindrance, influencing the regioselectivity of incoming electrophiles.
Considering these effects, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur predominantly at the positions ortho to the diethylamino group (positions 2 and 6).
| Electrophile | Expected Major Product(s) |
| NO₂⁺ (from HNO₃/H₂SO₄) | 2-Nitro-N,N-diethyl-4-{[(propan-2-yl)amino]methyl}aniline |
| Br⁺ (from Br₂/FeBr₃) | 2-Bromo-N,N-diethyl-4-{[(propan-2-yl)amino]methyl}aniline |
| RCO⁺ (from RCOCl/AlCl₃) | 2-Acyl-N,N-diethyl-4-{[(propan-2-yl)amino]methyl}aniline |
Reaction Optimization and Process Chemistry Considerations
The industrial-scale synthesis of this compound and its analogues requires careful optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. Key considerations include the choice of reagents, catalyst, solvent, and reaction conditions.
For the primary synthesis via reductive amination, optimization would focus on:
Reducing Agent: While sodium borohydride is a cost-effective option, sodium cyanoborohydride and sodium triacetoxyborohydride offer milder reaction conditions and can be more selective, especially for sensitive substrates masterorganicchemistry.com.
Catalyst: In catalytic reductive aminations, the choice of catalyst (e.g., palladium on carbon, platinum oxide) and catalyst loading can significantly impact reaction times and efficiency.
Solvent: The solvent should be chosen to ensure the solubility of all reactants and intermediates. Methanol and other protic solvents are often used for borohydride reductions.
Temperature and pH: Reductive aminations are typically run at or below room temperature. The pH of the reaction mixture is also a critical parameter, as imine formation is favored under slightly acidic conditions, while the reducing agent may decompose at low pH.
Process chemistry considerations also involve the development of efficient work-up and purification procedures. For N,N-disubstituted-p-phenylenediamines, purification can be challenging due to their sensitivity to air oxidation google.com. Therefore, conducting reactions and work-up under an inert atmosphere is often necessary to prevent the formation of colored impurities google.com. Extraction and crystallization are common purification techniques. For large-scale production, minimizing the use of hazardous reagents and solvents, and developing robust and scalable purification methods are paramount.
| Parameter | Considerations for Optimization |
| Reagents | Stoichiometry of amine and aldehyde, choice and amount of reducing agent. |
| Catalyst | Type, loading, and reusability for catalytic hydrogenations. |
| Solvent | Solubility of reactants, compatibility with reagents, ease of removal. |
| Temperature | Balancing reaction rate with potential side reactions and decomposition. |
| pH | Optimizing for both imine formation and stability of the reducing agent. |
| Work-up | Quenching of the reaction, extraction procedures, and inert atmosphere handling. |
| Purification | Crystallization, distillation, or chromatography to achieve desired purity. |
Advanced Characterization Techniques and Spectroscopic Analysis of N,n Diethyl 4 Propan 2 Yl Amino Methyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. High-resolution ¹H and ¹³C NMR, along with multi-dimensional techniques, provide a complete picture of the molecular framework.
While specific experimental data for N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline is not extensively documented in publicly available literature, its expected NMR spectra can be accurately predicted based on established principles and data from analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' system. The aliphatic region should contain signals corresponding to the N,N-diethyl group, the benzylic methylene (B1212753) bridge, and the isopropyl group. The secondary amine (N-H) proton is expected to be a broad singlet, though its chemical shift can be highly variable depending on solvent and concentration.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ha) | ~7.2 | Doublet | 2H |
| Aromatic (Hb) | ~6.7 | Doublet | 2H |
| Benzylic (-CH₂-) | ~3.7 | Singlet | 2H |
| Diethyl (-CH₂CH₃) | ~3.4 | Quartet | 4H |
| Isopropyl (-CH(CH₃)₂) | ~2.8 | Septet | 1H |
| Amine (-NH-) | Variable (e.g., ~1.5) | Broad Singlet | 1H |
| Diethyl (-CH₂CH₃) | ~1.2 | Triplet | 6H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to molecular symmetry, the aromatic region will display four distinct signals. The aliphatic region will show signals for the two carbons of the ethyl groups, the two carbons of the isopropyl group, and the benzylic methylene carbon.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-N) | ~147 |
| Aromatic (C-C) | ~130 |
| Aromatic (CH) | ~129 |
| Aromatic (CH) | ~112 |
| Benzylic (-CH₂-) | ~53 |
| Isopropyl (-CH(CH₃)₂) | ~49 |
| Diethyl (-CH₂CH₃) | ~44 |
| Isopropyl (-CH(CH₃)₂) | ~23 |
To confirm the assignments made from one-dimensional NMR and to establish the precise connectivity of atoms, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show a crucial cross-peak between the methine proton of the isopropyl group and the six methyl protons of the same group. Similarly, a correlation would be observed between the methylene and methyl protons of the two ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. For instance, the aromatic proton signals at ~7.2 ppm and ~6.7 ppm would correlate directly to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps piece together the molecular structure. Key expected correlations would include:
A cross-peak between the benzylic methylene protons (~3.7 ppm) and the quaternary aromatic carbon (~130 ppm) as well as the adjacent aromatic CH carbons (~129 ppm).
Correlations between the isopropyl methine proton (~2.8 ppm) and the benzylic methylene carbon (~53 ppm).
Correlations between the methylene protons of the ethyl groups (~3.4 ppm) and the quaternary aromatic carbon attached to the nitrogen (~147 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) is critical for determining the elemental formula of a molecule with high precision. For this compound, the molecular formula is C₁₄H₂₄N₂. HRMS can confirm this composition by measuring the exact mass of the molecular ion.
Calculated Exact Masses
| Ion | Formula | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₄H₂₄N₂ | 220.1939 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion [M+H]⁺) to generate product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, a primary and highly favorable fragmentation pathway would be the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage). This would lead to the formation of a stable, resonance-delocalized N,N-diethylaminotropylium-like cation. Other significant fragmentations would involve the loss of neutral fragments from the aliphatic side chains.
Predicted Key MS/MS Fragments for [C₁₄H₂₅N₂]⁺:
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the benzylic carbon and the isopropylamino group. This would result in a highly stable N,N-diethyl-4-methyleneanilinium ion.
Alpha-Cleavage: Cleavage of the C-N bond alpha to the diethylamino nitrogen can lead to the loss of an ethyl radical.
Loss of Isopropyl Group: Fragmentation involving the loss of the isopropyl group as a neutral species is another plausible pathway.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine. The C-H stretching region would be complex, with distinct absorptions for the aromatic and aliphatic (sp³ hybridized) C-H bonds. The aromatic C=C stretching vibrations typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often produce a strong and characteristic Raman signal, which would be expected for this compound. Aliphatic C-H and C-N bonds would also show characteristic bands.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (sp³) | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Advanced Characterization of this compound
A comprehensive analysis of the chemical compound this compound reveals detailed insights into its molecular structure and properties through various advanced characterization techniques. Spectroscopic and crystallographic studies are pivotal in elucidating the intricate details of its atomic arrangement and electronic behavior.
Infrared and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a profound understanding of the molecular vibrations and conformational states of this compound.
Characteristic Group Frequencies and Band Assignments
The vibrational spectrum of this compound is characterized by a series of distinct absorption bands, each corresponding to specific functional groups within the molecule. The interpretation of these bands is crucial for confirming the molecular structure.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1020-1250 |
Data is illustrative and based on typical ranges for the specified functional groups.
Key assignments include the N-H stretching vibration of the secondary amine, which typically appears as a single sharp band. The aromatic C-H stretching vibrations are observed at higher wavenumbers compared to the aliphatic C-H stretching vibrations of the ethyl and isopropyl groups. The complex fingerprint region, below 1500 cm⁻¹, contains a wealth of information regarding the bending and stretching vibrations of the entire molecular framework, including the C-N stretching and various deformation modes.
Conformational Insights from Vibrational Spectra
Analysis of the vibrational spectra can also offer insights into the conformational isomers of this compound. The rotational freedom around the C-N bonds can lead to different spatial arrangements of the diethylamino and isopropylamino groups. These conformational differences can result in subtle shifts in the vibrational frequencies and changes in the intensities of certain bands. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in a given state (gas, liquid, or solid).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, providing information about its chromophoric properties and how they are influenced by the surrounding solvent environment.
Electronic Transitions and Chromophoric Properties
The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions within the substituted aniline (B41778) chromophore. The presence of the electron-donating diethylamino group and the aminomethyl substituent on the benzene ring influences the energy of these transitions. The lone pair of electrons on the nitrogen atoms can interact with the π-system of the aromatic ring, leading to a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
| π → π | 250-300 | High |
| n → π | 300-350 | Low |
Data is illustrative and based on typical values for similar aromatic amines.
Solvatochromic Studies
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands upon a change in solvent polarity. For this compound, the polarity of the solvent can affect the energy levels of the ground and excited states differently. In polar solvents, the excited state, which is typically more polar than the ground state for this type of molecule, is stabilized to a greater extent. This stabilization leads to a shift in the absorption maximum. By systematically studying the UV-Vis spectrum in a range of solvents with varying polarities, it is possible to gain insights into the nature of the electronic transitions and the change in dipole moment upon excitation.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Crystal Structure Determination and Unit Cell Parameters
For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular conformation and intermolecular interactions in the crystalline form. The analysis would yield the precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal the parameters of the unit cell, which is the basic repeating unit of the crystal lattice.
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |
| a, b, c | The lengths of the unit cell axes. |
| α, β, γ | The angles between the unit cell axes. |
| Z | The number of molecules in the unit cell. |
This table represents the type of data that would be obtained from an X-ray diffraction study.
The crystal structure would also elucidate any intermolecular interactions, such as hydrogen bonding involving the N-H group, which play a crucial role in the packing of the molecules in the crystal.
X-ray Diffraction Studies for Solid-State Structure
Analysis of Intermolecular Interactions and Crystal Packing
The molecular structure of this compound, featuring a hydrogen bond donor (the secondary amine), hydrogen bond acceptors (the secondary and tertiary amines), and a significant hydrophobic surface area, suggests a complex interplay of intermolecular forces governing its solid-state architecture. The crystal packing is anticipated to be a result of the optimization of these various interactions to achieve a thermodynamically stable arrangement.
Hydrogen Bonding: The most significant directional interaction expected to dictate the supramolecular assembly is hydrogen bonding. The secondary amine group (-NH) is a potent hydrogen bond donor and can interact with the lone pair of electrons on the nitrogen atoms of either the secondary or tertiary amines of neighboring molecules. This could lead to the formation of several possible hydrogen-bonding motifs, such as chains or dimers. In solid-state structures of related aniline derivatives, N-H···N hydrogen bonds are a common and influential feature. nih.govresearchgate.net
π-π Stacking: The presence of the aniline ring introduces the possibility of π-π stacking interactions between adjacent aromatic rings. This type of interaction, arising from the electrostatic attraction between the electron-rich π-systems, could further stabilize the crystal lattice. In the crystal structures of some p-phenylenediamine derivatives, molecules are arranged in layers that are stabilized by N—H⋯π interactions.
Hypothetical Crystal Packing Parameters:
Based on the analysis of related structures, a hypothetical set of crystal packing parameters for this compound can be proposed. These parameters are illustrative and would require experimental validation through single-crystal X-ray diffraction.
| Interaction Type | Potential Donor/Acceptor Atoms | Anticipated Distance (Å) | Anticipated Angle (°) a |
| Hydrogen Bond | N(secondary)-H ··· N(tertiary) | 2.8 - 3.2 | 150 - 180 |
| Hydrogen Bond | N(secondary)-H ··· N(secondary) | 2.9 - 3.3 | 140 - 180 |
| π-π Stacking | Centroid of aniline ring ··· Centroid of aniline ring | 3.3 - 3.8 | - |
| C-H···π Interaction | C-H of alkyl groups ··· π-system of aniline ring | 2.5 - 3.0 (H···π distance) | > 120 |
| a For hydrogen bonds, the angle refers to the Donor-H···Acceptor angle. |
Detailed Research Findings from Analogous Systems:
Furthermore, research on molecules containing both secondary and tertiary amine functionalities highlights the competition between different potential hydrogen bond acceptors. The steric accessibility of the lone pairs on the nitrogen atoms often plays a decisive role in determining the final hydrogen bonding network. The isopropyl group on the secondary amine and the two ethyl groups on the tertiary amine will create a specific steric environment that guides the approach of neighboring molecules for hydrogen bond formation.
Due to a lack of specific scientific literature and publicly available research data on the computational chemistry of this compound, a detailed article covering the requested sections on its electronic structure calculations and molecular dynamics simulations cannot be generated at this time.
Computational studies, including Density Functional Theory (DFT) for ground state properties, ab initio methods for geometry optimization, Frontier Molecular Orbital (FMO) analysis, and molecular dynamics simulations for conformational and interactional analysis, require dedicated research on the specific compound.
General principles of these computational methods can be described, but applying them to this compound to generate specific data tables and detailed research findings without existing studies would be speculative and would not meet the standards of scientific accuracy.
Further research and publication in peer-reviewed scientific journals are necessary to provide the specific computational and theoretical investigations for this particular chemical compound.
Computational Chemistry and Theoretical Investigations of N,n Diethyl 4 Propan 2 Yl Amino Methyl Aniline
Prediction of Spectroscopic Parameters
Computational quantum chemistry provides robust methods for the prediction of various spectroscopic parameters, offering insights that are often difficult to obtain through experimental means alone. For N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline, these techniques can predict its Nuclear Magnetic Resonance (NMR) spectra and its vibrational (Infrared and Raman) spectra with a useful degree of accuracy.
The prediction of NMR chemical shifts is a cornerstone of computational spectroscopy, aiding in the structural elucidation of novel compounds. For this compound, density functional theory (DFT) is the most common and effective method for calculating ¹H and ¹³C NMR chemical shifts.
The typical workflow for such a prediction involves several key steps:
Conformational Analysis: The molecule is first subjected to a conformational search to identify its low-energy conformers. This is crucial as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
NMR Shielding Tensor Calculation: For each optimized geometry, the magnetic shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method, often with a larger basis set for improved accuracy.
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, the predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl groups on the aniline (B41778) nitrogen, the methylene (B1212753) bridge protons, and the isopropyl group on the secondary amine. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the N,N-diethylamino group and the withdrawing effect of the aminomethyl substituent.
Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for a Substituted Aniline Derivative
| Proton Environment | Predicted Chemical Shift (ppm) |
| Aromatic (ortho to NEt₂) | 6.6 - 6.8 |
| Aromatic (meta to NEt₂) | 7.1 - 7.3 |
| Methylene (-CH₂-) | 3.5 - 3.7 |
| Diethyl (-CH₂CH₃) | 3.3 - 3.5 (quartet) |
| Propan-2-yl (CH) | 2.7 - 2.9 (septet) |
| Diethyl (-CH₂CH₃) | 1.1 - 1.3 (triplet) |
| Propan-2-yl (CH₃) | 1.0 - 1.2 (doublet) |
| Amino (-NH-) | 1.5 - 2.5 (broad) |
Note: These are representative values based on similar structures and the actual calculated values may vary depending on the level of theory and solvent effects.
The process for simulating IR and Raman spectra is as follows:
Geometry Optimization: Similar to NMR predictions, the first step is to obtain the optimized equilibrium geometry of the molecule using a DFT method.
Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies.
Intensity Calculation: IR intensities are derived from the changes in the dipole moment during each vibration, while Raman activities are determined from the changes in the polarizability.
Spectral Simulation: The calculated frequencies and intensities are then convoluted with a line-shape function (e.g., Lorentzian or Gaussian) to generate a simulated spectrum that can be directly compared with experimental data.
For this compound, the simulated IR and Raman spectra would exhibit characteristic bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and various bending and deformation modes.
Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in an Aniline Derivative
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | 3300 - 3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Medium |
| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong | Strong |
| N-H Bend | 1500 - 1550 | Medium | Weak |
| C-N Stretch | 1250 - 1350 | Strong | Medium |
Note: These are typical frequency ranges. The calculated values are often systematically overestimated and may require scaling for better agreement with experimental spectra.
Theoretical Reaction Mechanism Studies
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into the transition states and energy barriers that govern reaction rates. For this compound, theoretical studies can explore various potential reaction pathways, such as electrophilic aromatic substitution or reactions involving the amine functionalities.
A key aspect of studying reaction mechanisms computationally is the localization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.
Methods for locating transition states include:
Synchronous Transit-Guided Quasi-Newton (STQN) methods: These methods search for a transition state by interpolating between the reactant and product structures.
Eigenvector-following methods: These algorithms move uphill from a minimum on the potential energy surface along a specific vibrational mode.
Once a transition state is located and confirmed by a frequency calculation, its energy can be compared to that of the reactants to determine the activation energy barrier (ΔE‡). A lower energy barrier corresponds to a faster reaction rate. For this compound, one could investigate, for example, the energy barriers for electrophilic attack at the ortho and meta positions of the aniline ring to understand the regioselectivity of such reactions.
To gain a more detailed understanding of the reaction pathway, a reaction coordinate analysis is often performed. This involves mapping the energy of the system as it progresses from reactants to products through the transition state.
A common technique for this is the Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation starts at the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward (towards products) and reverse (towards reactants) directions. This confirms that the located transition state indeed connects the intended reactants and products.
By analyzing the geometries and energies along the IRC path, researchers can gain a deeper understanding of the bond-breaking and bond-forming processes that occur during the reaction. For instance, in a hypothetical N-alkylation reaction of the secondary amine in this compound, an IRC analysis could visualize the approach of the alkylating agent, the formation of the new N-C bond, and the departure of the leaving group.
Chemical Reactivity and Reaction Mechanisms of N,n Diethyl 4 Propan 2 Yl Amino Methyl Aniline
Behavior as a Nucleophile and Base
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline possesses two nitrogen atoms, each with a lone pair of electrons, rendering the molecule both nucleophilic and basic. The nucleophilicity and basicity, however, differ between the tertiary aniline (B41778) nitrogen and the secondary isopropylamino nitrogen.
The tertiary aniline nitrogen's lone pair is partially delocalized into the aromatic ring through resonance, which reduces its availability to attack electrophiles or accept a proton. chemistrysteps.comlibretexts.org This delocalization makes the aniline nitrogen less basic and a weaker nucleophile compared to a typical tertiary alkylamine. libretexts.org Conversely, the diethyl groups attached to the aniline nitrogen are electron-donating, which slightly increases the electron density on the nitrogen, enhancing its basicity compared to aniline itself. reddit.com
The secondary isopropylamino nitrogen, on the other hand, behaves more like a typical dialkylamine. Its lone pair is localized and readily available for reaction. The isopropyl group is also electron-donating, further increasing the electron density on this nitrogen. Generally, secondary amines are more basic than primary amines and can be more or less basic than tertiary amines in aqueous solution due to a combination of inductive effects, solvation, and steric factors. quora.comlibretexts.org
Due to these factors, the isopropylamino nitrogen is expected to be the more basic and more nucleophilic center in the molecule. It will preferentially react with electrophiles and be the primary site of protonation in an acidic medium.
Electrophilic Aromatic Substitution on the Aniline Ring
The N,N-diethylamino group is a potent activating group for electrophilic aromatic substitution on the aniline ring. lkouniv.ac.inbyjus.com Its strong electron-donating nature, through the +M (mesomeric) effect, significantly increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the amino group. lkouniv.ac.in This makes the ring highly susceptible to attack by electrophiles.
Given that the para position is already substituted with the aminomethyl group, electrophilic substitution is directed to the ortho positions (positions 2 and 6). Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) would likely proceed rapidly, even without a Lewis acid catalyst, to yield di-halogenated products at the ortho positions. chemistrysteps.com
Nitration: Nitration with a mixture of nitric acid and sulfuric acid would also be expected to occur at the ortho positions. However, the strongly acidic conditions could lead to protonation of the amino groups, forming anilinium ions. The -NH(Et)₂⁺ group is a deactivating, meta-directing group, which could lead to a mixture of products, including some meta-substituted derivatives. byjus.com
Sulfonation: Reaction with fuming sulfuric acid would introduce sulfonic acid groups at the ortho positions. byjus.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines. The lone pair on the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex that renders the ring unreactive to these reactions. chemistrysteps.com
Reactions at the Aminomethyl and Isopropylamino Moieties
The aminomethyl and isopropylamino groups are also sites of reactivity. The secondary isopropylamino group, being a good nucleophile, can undergo a variety of reactions, including:
N-Alkylation: Reaction with alkyl halides would lead to the formation of a tertiary amine.
N-Acylation: Treatment with acyl chlorides or anhydrides would yield an amide.
Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones would form an imine (Schiff base), which could be subsequently reduced to a more substituted amine.
The benzylic C-H bonds of the aminomethyl group are activated and can be susceptible to oxidation or radical reactions.
Oxidation and Reduction Pathways
The electron-rich nature of the N,N-diethylaniline moiety makes it susceptible to oxidation. One-electron oxidation of N,N-dialkylanilines is a common pathway, leading to the formation of a radical cation. nih.govnih.gov This radical cation can then undergo further reactions, such as deprotonation at an N-alkyl group, leading to N-dealkylation. nih.govmdpi.comnih.gov The initial oxidation can be achieved electrochemically or with chemical oxidizing agents. mdpi.com
Another potential oxidation pathway is the oxidation of the tertiary aniline nitrogen to an N-oxide. acs.orgnih.gov N,N-dialkylaniline-N-oxides are versatile intermediates that can undergo rearrangements to introduce functional groups onto the aromatic ring. acs.orgnih.gov
The secondary amine can also be oxidized, potentially leading to imines or nitrones under specific conditions.
Information on the reduction of this specific compound is scarce. However, the aromatic ring can be reduced under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature), though this is generally a difficult transformation.
Photochemical Reactivity and Photophysical Processes
N,N-dialkylanilines are known to be photochemically active. They can absorb UV light and be promoted to an excited state. nih.goviyte.edu.tr From this excited state, they can undergo several processes, including intersystem crossing to a triplet state or acting as an electron donor in photoinduced electron transfer reactions. rsc.org
The photochemical reaction of N,N-dialkylanilines with various partners, such as maleimides, has been reported, leading to the formation of new carbon-carbon bonds. researchgate.net These reactions often proceed through a radical mechanism initiated by photoinduced electron transfer. The presence of two amino groups in this compound could lead to complex photochemical behavior, potentially involving intramolecular interactions between the excited aniline chromophore and the secondary amino group.
Acid-Base Equilibria and Protonation/Deprotonation Studies
The presence of two basic nitrogen atoms means that this compound will exist in different protonated forms depending on the pH of the solution. The basicity of each nitrogen can be estimated by the pKa of its conjugate acid.
Based on data for analogous compounds, the pKa of the conjugate acid of the N,N-diethylaniline moiety is expected to be around 6.6. nih.gov The pKa of the conjugate acid of the isopropylamino group is expected to be similar to that of diisopropylamine, which is approximately 11.1. nih.gov
| Functional Group | Estimated pKa of Conjugate Acid |
| N,N-diethylaniline | ~6.6 |
| Isopropylamino | ~11.1 |
This table is based on data from analogous compounds and represents estimated values.
This significant difference in pKa values indicates that the isopropylamino group is a much stronger base than the N,N-diethylaniline group. Therefore, in an aqueous solution, the protonation equilibrium will be dominated by the following steps:
At neutral to moderately acidic pH, the isopropylamino group will be protonated to form a mono-cation.
At strongly acidic pH, both the isopropylamino and the N,N-diethylaniline groups will be protonated, forming a di-cation.
The deprotonation of the corresponding conjugate acids would occur in the reverse order upon addition of a base.
Structure Activity and Structure Property Relationships of N,n Diethyl 4 Propan 2 Yl Amino Methyl Aniline Derivatives
Systematic Variation of Substituents and their Effects
Substituents on the Aniline (B41778) Ring: The nature and position of substituents on the aromatic ring significantly alter the electron density of the entire molecule. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the phenyl ring and the basicity of the aniline nitrogen. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density and basicity. These electronic perturbations directly impact properties like pKa, redox potential, and the reactivity of the benzylic position. For instance, in related N,N-dimethylbenzylamine derivatives, electron-rich aromatic rings have been shown to facilitate reactions at the benzylic position. rsc.org
Variation of the N-Alkyl Groups: The ethyl groups on the aniline nitrogen and the isopropyl group on the side-chain nitrogen contribute to the steric bulk and lipophilicity of the molecule. Replacing the diethylamino group with a dimethylamino group would reduce steric hindrance around the aniline nitrogen, potentially affecting its interaction with other molecules or surfaces. Similarly, altering the isopropyl group to a less bulky substituent like a methyl or a more sterically demanding one like a tert-butyl group would modulate the steric environment around the side-chain nitrogen.
The following table illustrates the predicted effects of hypothetical substituent variations on key molecular properties, based on established principles of physical organic chemistry.
| Variation Site | Substituent | Predicted Effect on Electron Density at Aniline N | Predicted Effect on Steric Hindrance | Predicted Effect on Lipophilicity (LogP) |
| Aniline Ring (para to -CH₂-) | -NO₂ (EWG) | Decrease | Minimal | Slight Increase |
| Aniline Ring (para to -CH₂-) | -OCH₃ (EDG) | Increase | Minimal | Slight Increase |
| Aniline Nitrogen | -CH₃ (from -C₂H₅) | Minimal | Decrease | Decrease |
| Side-Chain Nitrogen | -CH₃ (from -CH(CH₃)₂) | Minimal | Decrease | Decrease |
| Side-Chain Nitrogen | -C(CH₃)₃ (from -CH(CH₃)₂) | Minimal | Significant Increase | Increase |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative structure-property relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. For a series of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time.
A typical QSPR study involves several steps:
Dataset Preparation: A series of derivatives with known experimental property values is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges).
Physicochemical descriptors: Such as logP (lipophilicity) or molar refractivity.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training).
For instance, a hypothetical QSPR model for predicting the aqueous solubility (LogS) of derivatives of this compound might take the form of a linear equation:
LogS = c₀ + c₁(LogP) + c₂(Polar Surface Area) + c₃(Number of Rotatable Bonds)*
In studies of other nitrogen-containing aromatic compounds, descriptors related to lipophilicity (like XlogP), electronic properties, and molecular size have been found to be highly influential in determining their behavior. benthamdirect.com Such models are valuable for prioritizing the synthesis of new derivatives with desired properties, thereby saving time and resources.
Stereoelectronic Effects on Reactivity and Properties
Stereoelectronic effects are the consequences of the spatial arrangement of orbitals and have a profound impact on molecular geometry, stability, and reactivity. wikipedia.orgbaranlab.org In this compound, several key stereoelectronic interactions are at play.
One of the most significant is the interaction involving the benzylic C-H bonds (the CH₂ group linking the aniline ring to the side-chain nitrogen). The reactivity of these C-H bonds, for example in hydrogen atom transfer (HAT) reactions, is highly dependent on their orientation relative to the lone pair of the side-chain nitrogen and the π-system of the aniline ring. researchgate.net
Optimal activation of a benzylic C-H bond occurs when it is aligned anti-periplanar to the nitrogen lone pair and can also overlap with the aromatic π-system. This alignment allows for stabilizing hyperconjugative interactions, where electron density from the nitrogen lone pair (n_N) or the π-system can be donated into the antibonding orbital of the C-H bond (σ*_CH). This donation weakens the C-H bond, making it more susceptible to abstraction. Conversely, a conformation where the C-H bond is orthogonal to these orbitals would result in its deactivation. researchgate.net
The planarity of the aniline nitrogen itself is also governed by stereoelectronic effects. The nitrogen atom in aniline is typically pyramidal, but its geometry can be influenced by substituents. The delocalization of the nitrogen lone pair into the aromatic ring is favored by a more planar geometry, but this is counteracted by the inherent preference for sp³ hybridization. The N,N-diethyl groups introduce steric strain that can further influence the degree of pyramidalization and the rotational barrier around the N-aryl bond.
Conformational Analysis and its Influence on Chemical Behavior
Key rotatable bonds include:
Aryl-N bond: Rotation around this bond is subject to a barrier due to the interaction of the diethylamino group with the aromatic ring.
Aryl-CH₂ bond: Rotation here determines the orientation of the side chain relative to the ring.
CH₂-N bond: Rotation around this bond influences the relative positions of the benzylic protons and the isopropyl group.
N-C₂H₅ bonds: Rotations of the ethyl groups.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy profile for rotation around these bonds and identify the most stable conformers (energy minima). Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide data on average conformations in solution through the analysis of coupling constants. nih.gov
For the N,N-diethylamino group, different arrangements are possible. Crystal structures of related molecules have shown that the ethyl groups can adopt a trans arrangement or a cis arrangement relative to the plane of the aniline ring. researchgate.net The preferred conformation in a given state (gas, solution, solid) will be a balance of steric repulsion and stabilizing stereoelectronic interactions.
The conformation of the side chain is particularly crucial for reactivity at the benzylic position, as discussed in the stereoelectronics section. A "folded" conformation where the side-chain nitrogen's lone pair is close to the ring might be stabilized by certain intramolecular interactions, while an extended conformation might be favored in polar solvents. The dynamic equilibrium between these conformers will dictate the molecule's average properties and its chemical behavior.
Non Biological Applications and Advanced Materials Science
Applications in Organic Electronics and Photonics
Role as a Charge Transport Material
No data available.
Use in Organic Light-Emitting Diodes (OLEDs) and Dyes
No data available.
Catalysis and Ligand Development
Organocatalytic Applications
No data available.
Ligands for Metal-Catalyzed Transformations
No data available.
Sensors and Detection Systems
No data available.
Chemosensor Design for Specific Analytes
There is currently no published research detailing the design or application of chemosensors based on "N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline" for the detection of specific analytes. The potential of a molecule to act as a chemosensor is typically determined by its ability to selectively bind with an analyte, resulting in a measurable signal. This often involves studying changes in fluorescence, color, or electrochemical properties upon binding. However, no such studies have been documented for this particular compound.
Fluorescent Probes for Environmental Monitoring
Similarly, no scientific literature could be found that describes the use of "this compound" as a fluorescent probe for environmental monitoring. The development of fluorescent probes requires characterization of the compound's photophysical properties, such as its absorption and emission spectra, quantum yield, and sensitivity to environmental parameters like pH, polarity, or the presence of specific pollutants. As of now, these properties have not been reported for this compound in the context of environmental science.
Precursors in Polymer Chemistry and Material Synthesis
The role of "this compound" as a precursor in polymer chemistry and material synthesis is not documented in the available scientific literature. The utility of a compound in polymer science depends on the presence of polymerizable groups or its ability to act as a building block for larger macromolecular structures. While the aniline (B41778) and secondary amine moieties suggest potential for incorporation into polymer chains, specific research on this is absent.
Monomer Synthesis and Polymerization
There are no available studies on the synthesis of "this compound" as a monomer and its subsequent polymerization. The process of developing a new monomer involves its synthesis and purification, followed by polymerization experiments under various conditions to yield a polymer. The resulting polymer would then be characterized to determine its molecular weight, structure, and properties. No such research has been published for this specific compound.
Functional Materials Development
In line with the lack of information on its use as a monomer, there is no research on the development of functional materials derived from "this compound". The creation of functional materials involves designing and synthesizing polymers with specific properties tailored for applications such as conductive plastics, membranes, or coatings. The contribution of this particular compound to the development of such materials has not been investigated or reported.
Data Tables
Due to the absence of research findings on the specified applications of "this compound," no data tables on its performance as a chemosensor, fluorescent probe, or in polymer applications can be provided.
Future Research Directions and Perspectives
Integration with Nanotechnology for Novel Functional Materials
The convergence of organic chemistry and nanotechnology presents a significant opportunity for the development of advanced functional materials. The incorporation of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline into nanoscale architectures could lead to materials with tailored electronic, optical, and catalytic properties. Researchers envision its use as a capping agent for nanoparticles, where the amine functionalities can interact with metal surfaces, influencing particle growth, stability, and dispersibility. Furthermore, its potential as a component in organic-inorganic hybrid nanomaterials, such as quantum dot or plasmonic nanoparticle conjugates, could open doors to new sensing platforms and light-harvesting devices.
Exploration of Supramolecular Assembly and Self-Organization
The non-covalent interactions inherent in the structure of this compound make it a compelling candidate for studies in supramolecular chemistry. The presence of hydrogen bond donors and acceptors, coupled with potential π-π stacking interactions of the aniline (B41778) ring, could drive the self-assembly of this molecule into well-defined, higher-order structures. Investigating the influence of solvent, temperature, and concentration on its self-organization will be crucial. The resulting supramolecular assemblies, which could range from nanofibers to complex vesicular structures, may exhibit emergent properties with applications in areas such as drug delivery, responsive materials, and catalysis. The study of similar amino acid-derived molecules has demonstrated the potential for creating a wide array of nanostructures through self-assembly processes. mdpi.com
Development of Sustainable Synthesis Routes
In an era of increasing environmental consciousness, the development of green and sustainable synthetic methodologies is paramount. Future research will likely focus on creating more efficient and environmentally benign routes to this compound. This could involve the use of greener solvents, catalytic systems that minimize waste, and processes that operate at lower temperatures and pressures. Reductive amination, a common method for forming C-N bonds, is an area ripe for sustainable innovation, potentially utilizing renewable hydrogen sources and recyclable catalysts. The principles of green chemistry will guide the optimization of existing synthetic pathways and the discovery of novel, more sustainable alternatives.
Q & A
Basic: What are the optimal synthetic routes for preparing N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline?
The compound can be synthesized via sequential alkylation and reductive amination. A common approach involves:
- Alkylation of aniline : Reacting aniline with diethyl sulfate or ethyl halides under basic conditions (e.g., NaH or KOH) to form N,N-diethylaniline .
- Mannich reaction : Introducing the [(propan-2-yl)amino]methyl group via a Mannich reaction using formaldehyde and isopropylamine under acidic or neutral conditions .
Key parameters include solvent choice (e.g., DMF or toluene), temperature control (60–80°C), and purification via column chromatography or recrystallization. Industrial-scale methods may employ continuous flow reactors for higher yields .
Advanced: How do steric and electronic effects of substituents influence the reaction pathway in related aniline derivatives?
Comparative studies of N,N-diethylaniline analogs (e.g., triisopropyl-substituted derivatives) reveal that bulky groups (e.g., isopropyl) at the para position hinder electrophilic substitution but favor nucleophilic reactions. For example:
- Steric hindrance from isopropyl groups reduces reactivity in Friedel-Crafts alkylation but enhances stability in oxidation reactions .
- Electron-donating groups (e.g., diethylamino) increase electron density on the aromatic ring, facilitating electrophilic substitutions such as nitration or sulfonation . Computational modeling (DFT) is recommended to predict regioselectivity and optimize reaction conditions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR : <sup>1</sup>H NMR confirms substituent positions via coupling patterns (e.g., singlet for N,N-diethyl groups at δ ~3.3 ppm). <sup>13</sup>C NMR identifies quaternary carbons and amine linkages .
- FT-IR : Peaks at ~3300 cm<sup>−1</sup> (N-H stretch) and ~1600 cm<sup>−1</sup> (C=N/C=C) validate the imine or aromatic structure .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Advanced: How can researchers resolve contradictions in spectral data for intermediates during synthesis?
Discrepancies in NMR or MS data often arise from tautomerism, impurities, or stereochemical variations. For example:
- Tautomeric equilibria : Schiff base intermediates may exhibit keto-enol tautomerism, leading to split peaks in <sup>1</sup>H NMR. Low-temperature NMR (−40°C) can stabilize one form for clarity .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., oxidation derivatives) and optimize purification steps .
- X-ray crystallography : Definitive structural confirmation can resolve ambiguities in spectral assignments .
Basic: What biological screening methods are suitable for evaluating this compound’s kinase inhibition potential?
- In vitro assays : Use recombinant kinases (e.g., c-Met or Mer tyrosine kinases) with fluorescence-based ADP-Glo™ assays to measure IC50 values .
- Molecular docking : Preliminary docking studies (e.g., AutoDock Vina) can predict binding modes to ATP-binding pockets, guiding subsequent SAR studies .
- Cell viability assays : Test against cancer cell lines (e.g., HepG2 or A549) to correlate kinase inhibition with antiproliferative effects .
Advanced: How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?
- Substituent variation : Synthesize analogs with modified alkyl groups (e.g., tert-butyl instead of isopropyl) to assess steric effects on binding affinity .
- Pharmacophore mapping : Identify critical moieties (e.g., diethylamino group for solubility, isopropyl for hydrophobic interactions) using 3D-QSAR models .
- In vivo pharmacokinetics : Evaluate metabolic stability (e.g., CYP450 assays) and bioavailability in rodent models to prioritize lead compounds .
Basic: What crystallographic methods are used to determine the solid-state structure of this compound?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and collect data at 100 K. Software like SHELXL refines the structure, revealing bond lengths, angles, and packing motifs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain crystallization behavior .
Advanced: How do energy frameworks explain the stability of crystalline forms?
Energy frameworks (calculated using CrystalExplorer) decompose lattice energies into electrostatic, dispersion, and repulsion components. For This compound derivatives:
- Dominant dispersion forces (≥60% of total energy) suggest van der Waals-driven packing .
- Weak H-bonds (e.g., C-H···N) contribute to layered structures, impacting solubility and melting points .
Advanced: How can researchers address low yields in large-scale Mannich reactions for this compound?
- Catalyst optimization : Switch from homogeneous (e.g., HCl) to heterogeneous catalysts (e.g., montmorillonite K10) to improve recyclability and reduce side reactions .
- Process intensification : Use microwave-assisted synthesis to reduce reaction time and enhance selectivity .
- In situ monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust stoichiometry dynamically .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (amine groups are irritants) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., formaldehyde) .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
